molecular formula C12H9NO3 B6386463 4-(3-Hydroxyphenyl)picolinic acid CAS No. 1258610-01-3

4-(3-Hydroxyphenyl)picolinic acid

Cat. No.: B6386463
CAS No.: 1258610-01-3
M. Wt: 215.20 g/mol
InChI Key: ZFVBJQQXRBZBTO-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)picolinic acid is a picolinic acid derivative featuring a phenyl group substituted with a hydroxyl moiety at the meta position (C3) attached to the 4-position of the pyridine ring.

Properties

IUPAC Name

4-(3-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-3-1-2-8(6-10)9-4-5-13-11(7-9)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVBJQQXRBZBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyphenyl)picolinic acid typically involves the reaction of 3-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production methods for 4-(3-Hydroxyphenyl)picolinic acid are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 4-(3-oxo-phenyl)picolinic acid.

    Reduction: Formation of 4-(3-hydroxyphenyl)picolinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, leading to various biological effects. This interaction can inhibit viral replication and modulate immune responses .

Comparison with Similar Compounds

Substituent Position on Picolinic Acid

  • C4 vs. C5/C6 Substitution : The position of the phenyl group significantly impacts molecular interactions. For example, 5-(4-(Trifluoromethoxy)phenyl)picolinic acid (C5 substitution) may exhibit steric hindrance distinct from C4 analogs, affecting binding to biological targets like enzymes .
  • Phosphonomethyl at C6: Compounds like 18e (C6-phosphonomethyl) demonstrate enhanced metallo-β-lactamase inhibition due to the phosphonate group’s metal-chelating properties .

Phenyl Ring Substituents

  • Hydroxy vs. Methoxy : The 3-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, whereas 4-methoxyphenyl derivatives (e.g., 4-(4-Methoxyphenyl)picolinic acid) prioritize lipophilicity and electronic modulation .
  • Electron-Withdrawing Groups : Trifluoromethoxy (in 5-(4-(Trifluoromethoxy)phenyl)picolinic acid) and formyl (in 4-(2-Formylphenyl)picolinic acid) substituents alter electron density, influencing reactivity and binding affinity .

Research Implications

The structural nuances of 4-(3-Hydroxyphenyl)picolinic acid and its analogs dictate their applicability in diverse fields:

  • Enzyme Inhibition : The hydroxyl group’s hydrogen-bonding capacity positions this compound as a candidate for targeting metalloenzymes, akin to 18e and 18f .
  • Chemical Synthesis : Variants like 4-(2-Formylphenyl)picolinic acid serve as conjugation hubs in organic chemistry due to their reactive aldehyde groups .
  • Pharmacological Optimization : Substitutions such as trifluoromethoxy or ethoxy balance solubility and bioavailability, critical for drug development .

Further studies should explore the direct bioactivity of 4-(3-Hydroxyphenyl)picolinic acid, leveraging its unique substitution pattern for targeted therapeutic applications.

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